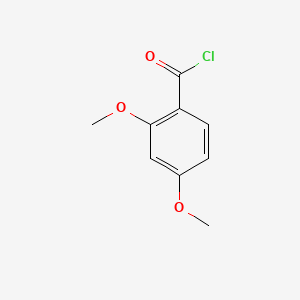

2,4-ジメトキシベンゾイルクロリド

概要

説明

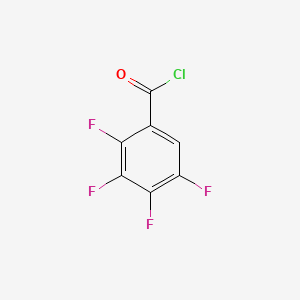

2,4-Dimethoxybenzoyl chloride is a chemical compound synthesized from 2,4-dihydroxybenzoic acid through a process of methylation and subsequent chlorination. The methylation is achieved using dimethyl sulfate, and the chlorination is carried out with thionyl chloride (SOCl2), with benzene as a solvent and aluminum chloride (AlCl3) as a catalyst. The compound is purified by recrystallization using petroleum ether as the solvent .

Synthesis Analysis

The synthesis of 2,4-dimethoxybenzoyl chloride involves a two-step process. Initially, 2,4-dihydroxybenzoic acid is methylated to form 2,4-dimethoxybenzoic acid. The methylation process is optimized to achieve a high yield. In the second step, the dimethoxybenzoic acid undergoes chlorination to form the benzoyl chloride derivative. The optimal conditions for the chlorination step have been identified, resulting in a total yield of 74.1%. The reaction is performed under reflux for 1.5 hours, and the product's structure is confirmed by 1H NMR and FT-IR spectroscopy .

Molecular Structure Analysis

The molecular structure of 2,4-dimethoxybenzoyl chloride is characterized by the presence of two methoxy groups at the 2 and 4 positions of the benzoyl ring and a chloride atom attached to the carbonyl carbon. The configuration of the compound and its derivatives can be established through techniques such as X-ray diffraction analysis, as demonstrated in related compounds .

Chemical Reactions Analysis

2,4-Dimethoxybenzoyl chloride can participate in various chemical reactions due to its reactive chloride group. For instance, it can be used as a protecting group for tetrazoles, as found in the synthesis of olmesartan medoxomil. The 2,4-dimethoxybenzyl (DMB) group is inert to several conditions, including ruthenium-catalyzed C–H arylation, but can be cleaved under mild conditions, demonstrating its versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethoxybenzoyl chloride are influenced by its functional groups. The methoxy groups can affect the compound's solubility and reactivity. For example, the presence of methoxy groups in related compounds has been shown to increase thermal stability and oxidation potential, as seen in the synthesis and electrochemical characterization of redox-active imidazolium salts . The chloride group makes the compound reactive towards nucleophilic substitution reactions, which is a key feature in synthetic applications.

科学的研究の応用

クマエストロールの合成

2,4-ジメトキシベンゾイルクロリドは、クマエストロールの合成における出発試薬として使用できます . クマエストロールは、クマエスタンとして知られる植物化学物質のクラスに属する天然有機化合物です。これは、そのエストロゲン活性のために科学研究の対象となってきました。

クロメノフラボンの合成

この化合物は、クロメノフラボンの合成にも使用できます . クロメノフラボンは、フラボノイドの一種であり、抗酸化、抗炎症、抗癌などのさまざまな生物活性を持つ化合物のクラスです。

シクロアルトカルペシン三メチルエーテルの合成

2,4-ジメトキシベンゾイルクロリドの別の用途は、シクロアルトカルペシン三メチルエーテルの合成にあります . この化合物は、特定の植物に見られる天然物であるシクロアルトカルペシンの誘導体です。

抗酸化活性研究

ある研究では、2,3-ジメトキシ安息香酸または3-アセトキシ-2-メチル安息香酸とアミン誘導体から出発して、一連の新規ベンズアミド化合物が合成されました . すべての化合物のインビトロでの抗酸化活性は、総抗酸化活性、フリーラジカルスカベンジング活性、および金属キレート活性によって決定されました .

抗菌活性研究

同じ研究では、新規化合物を、さまざまな細菌に対するインビトロでの増殖阻害活性についても試験しました . これは、2,4-ジメトキシベンゾイルクロリドとその誘導体が、抗菌研究で潜在的な用途を持つ可能性があることを示唆しています。

産業用途

2,4-ジメトキシベンゾイルクロリドから誘導されたものなどのアミド化合物は、プラスチック、ゴム産業、紙産業、農業などの産業セクターで広く使用されています .

Safety and Hazards

2,4-Dimethoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Relevant Papers

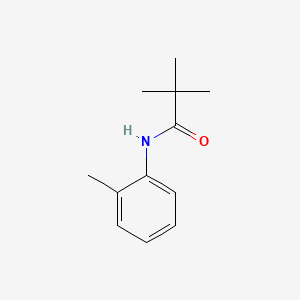

A paper titled “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides” mentions the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

作用機序

Target of Action

2,4-Dimethoxybenzoyl chloride is primarily used as a starting reagent in the synthesis of various compounds . Its primary targets are the molecules it reacts with during these synthesis processes.

Mode of Action

As a benzoyl chloride derivative, 2,4-Dimethoxybenzoyl chloride is a reactive compound that can participate in various chemical reactions . It can react with different molecules to form new compounds, such as coumestrol , chromenoflavone, and cycloartocarpesin trimethyl ether .

Biochemical Pathways

The exact biochemical pathways affected by 2,4-Dimethoxybenzoyl chloride depend on the specific reactions it is involved in. For instance, when used in the synthesis of coumestrol, it contributes to the formation of this compound’s molecular structure .

Result of Action

The molecular and cellular effects of 2,4-Dimethoxybenzoyl chloride’s action are primarily seen in the new compounds it helps synthesize . For example, in the synthesis of coumestrol, it contributes to the formation of this compound’s molecular structure .

Action Environment

The action, efficacy, and stability of 2,4-Dimethoxybenzoyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature and the presence of other chemicals . It’s also worth noting that it’s sensitive to moisture .

特性

IUPAC Name |

2,4-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIUXRJCBBXEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370462 | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39828-35-8 | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,4-Dimethoxybenzoyl chloride in the synthesis of Cycloartocarpesin trimethyl ether?

A1: 2,4-Dimethoxybenzoyl chloride acts as an aroylating agent in this synthesis []. It reacts with the lithium enolate of evodionol (2) in a crucial step. This reaction results in the formation of a β-diketone intermediate (3), which is then cyclized to finally yield the target molecule, Cycloartocarpesin trimethyl ether (1b) [].

Q2: Can you elaborate on the reaction mechanism involving 2,4-Dimethoxybenzoyl chloride and its significance in this specific synthesis?

A2: The lithium enolate of evodionol (2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-Dimethoxybenzoyl chloride. This attack leads to the formation of a new carbon-carbon bond and the displacement of the chloride ion. The resulting product is the β-diketone (3). This intermediate is then treated with D-toluenesulfonic acid, which catalyzes a cyclodehydration reaction, leading to the formation of the desired chromenoflavone structure found in Cycloartocarpesin trimethyl ether (1b) []. The use of 2,4-Dimethoxybenzoyl chloride is significant as it introduces the required 2,4-dimethoxybenzoyl moiety onto the evodionol framework, which is essential for constructing the final target molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)